molecular formula C8H14ClNO B14748482 N-Chloro-N-cyclohexylacetamide CAS No. 5014-42-6

N-Chloro-N-cyclohexylacetamide

Katalognummer: B14748482
CAS-Nummer: 5014-42-6
Molekulargewicht: 175.65 g/mol
InChI-Schlüssel: PMXQDTBJZLOVSV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Chloro-N-cyclohexylacetamide is an organic compound with the molecular formula C8H14ClNO. It is a chlorinated derivative of N-cyclohexylacetamide and is known for its applications in various chemical reactions and industrial processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-Chloro-N-cyclohexylacetamide can be synthesized through the reaction of chloroacetyl chloride with cyclohexanamine in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like dichloromethane at room temperature. The reaction mixture is stirred for about an hour to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-Chloro-N-cyclohexylacetamide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted acetamides, while oxidation and reduction can lead to different functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

N-Chloro-N-cyclohexylacetamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-Chloro-N-cyclohexylacetamide involves its interaction with specific molecular targets. The chlorine atom in the compound can participate in electrophilic reactions, making it a useful reagent in various chemical processes. The exact pathways and molecular targets depend on the specific application and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-Cyclohexylacetamide: A non-chlorinated derivative with similar structural features.

    2-Chloro-N-cyclohexylacetamide: Another chlorinated derivative with different substitution patterns.

    N-Chloroacetamide: A simpler chlorinated acetamide without the cyclohexyl group.

Uniqueness

N-Chloro-N-cyclohexylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industrial processes .

Eigenschaften

CAS-Nummer

5014-42-6

Molekularformel

C8H14ClNO

Molekulargewicht

175.65 g/mol

IUPAC-Name

N-chloro-N-cyclohexylacetamide

InChI

InChI=1S/C8H14ClNO/c1-7(11)10(9)8-5-3-2-4-6-8/h8H,2-6H2,1H3

InChI-Schlüssel

PMXQDTBJZLOVSV-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)N(C1CCCCC1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.